molecular formula C14H19NO2 B1598603 1-(2-Methylbenzyl)piperidine-3-carboxylic acid CAS No. 896047-10-2

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Cat. No. B1598603
M. Wt: 233.31 g/mol
InChI Key: PMQYQFAXHRNQCW-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is also known as 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(2-Methylbenzyl)piperidine-3-carboxylic acid”, has been a subject of research . An organophotocatalysed strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is represented by the molecular formula C14H19NO2 . The molecular weight of this compound is 269.77 .

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .

Safety And Hazards

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is classified as an irritant .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYQFAXHRNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401816
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

CAS RN

896047-10-2
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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